![molecular formula C16H19NO5 B2638159 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1421516-27-9](/img/structure/B2638159.png)
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-7-methoxybenzofuran-2-carboxamide
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Description
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-7-methoxybenzofuran-2-carboxamide, also known as HOCPCA, is a synthetic compound that belongs to the benzofuran class of compounds. It has been the subject of scientific research due to its potential therapeutic properties.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Benzofuran Derivatives : One study discusses the synthesis of novel benzofuran derivatives, evaluating their potential as antimicrobial agents. The compounds were synthesized via specific reactions and their structures confirmed by spectroscopic techniques, highlighting the methodological advancements in creating benzofuran-based compounds with potential biological applications (Ukhov et al., 2021).
Biological Activities
Cytotoxicity Evaluation : Another study focused on synthesizing 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and assessing their cytotoxicity against Ehrlich Ascites Carcinoma cells, demonstrating the potential therapeutic applications of these synthesized compounds (Hassan et al., 2014).
Anticholinesterase Activity : Research into the molecular skeletons of furobenzofuran and methanobenzodioxepine has led to the development of novel carbamates tested for anticholinesterase action, with some compounds showing potent inhibition of acetyl- or butyrylcholinesterase, indicative of their potential in treating diseases related to cholinesterase activity (Luo et al., 2005).
properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-21-13-4-2-3-9-6-14(22-15(9)13)16(20)17-11-5-10(8-18)12(19)7-11/h2-4,6,10-12,18-19H,5,7-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZQIRCADHHDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3CC(C(C3)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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